Ifenprodil glucuronide

CAS No.: 66516-92-5

Cat. No.: VC1820009

Molecular Formula: C27H35NO8

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66516-92-5 |

|---|---|

| Molecular Formula | C27H35NO8 |

| Molecular Weight | 501.6 g/mol |

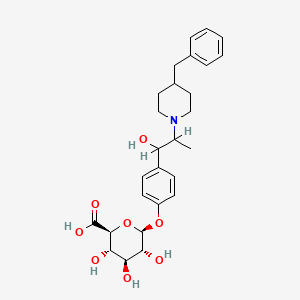

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1 |

| Standard InChI Key | GXHMRNLUBONADM-FGOGJYSLSA-N |

| Isomeric SMILES | CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 |

| SMILES | CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 |

| Canonical SMILES | CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Ifenprodil glucuronide is a phase II metabolite formed through the conjugation of ifenprodil with glucuronic acid. The compound has a molecular formula C26H33NO9 and a molecular weight of 501.6 g/mol . As a glucuronide conjugate, this compound possesses distinctive physicochemical properties that differentiate it from the parent compound ifenprodil.

Physical and Chemical Properties

The structural and chemical properties of ifenprodil glucuronide significantly influence its biological behavior and pharmaceutical relevance. Below is a comprehensive table of the computed physicochemical properties of ifenprodil glucuronide:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 501.6 g/mol | Determines diffusion and membrane permeability |

| XLogP3-AA | 0.1 | Indicates moderate hydrophilicity |

| Hydrogen Bond Donor Count | 5 | Affects solubility and protein binding |

| Hydrogen Bond Acceptor Count | 9 | Influences intermolecular interactions |

| Rotatable Bond Count | 8 | Determines molecular flexibility |

| Exact Mass | 501.23626707 Da | Essential for mass spectrometric identification |

The chemical structure of ifenprodil glucuronide features the attachment of a glucuronic acid moiety to the phenolic hydroxyl group of ifenprodil. The systematic name for this compound is (2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . This glucuronidation significantly increases the compound's hydrophilicity compared to the parent ifenprodil molecule, facilitating its elimination from the body.

Metabolic Formation and Biotransformation

Glucuronidation Process

Ifenprodil undergoes extensive phase I and phase II metabolism in the body, with glucuronide conjugation representing a major metabolic pathway. The formation of ifenprodil glucuronide occurs through a process known as glucuronidation, wherein a glucuronic acid molecule is conjugated to the phenolic group of ifenprodil. This biochemical reaction is primarily catalyzed by UDP-glucuronosyltransferase enzymes present in the liver.

Metabolic Profile and Kinetics

Research indicates that ifenprodil is rapidly biotransformed within the body, which presents a significant challenge for its therapeutic applications . In vitro experiments utilizing rat liver microsomes and in vivo studies analyzing rat urine have identified ifenprodil glucuronide as one of the main metabolites of ifenprodil . The phenolic hydroxyl group of ifenprodil represents the metabolically most labile structural element, making it the primary site for glucuronidation. This results in the formation of glucuronide conjugates that appear as main metabolites in both in vitro and in vivo systems .

Studies have demonstrated that ifenprodil glucuronide is detectable in substantial quantities in rabbit plasma following ifenprodil administration, indicating the efficiency and significance of this metabolic pathway . This rapid conversion to the glucuronide form may substantially impact the pharmacokinetic profile and, consequently, the pharmacological efficacy of ifenprodil in clinical applications.

Pharmacological Activity

Comparative Pharmacology with Parent Compound

While ifenprodil itself exhibits substantial pharmacological activity, particularly as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor with specificity for the GluN2B subunit, research findings regarding ifenprodil glucuronide present a contrasting pharmacological profile. Investigation into the pharmacological properties of ifenprodil glucuronide has revealed crucial distinctions between the parent compound and its metabolite.

Research Methodologies and Analytical Approaches

Analytical Techniques

The detection, quantification, and characterization of ifenprodil glucuronide in biological samples require sophisticated analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) techniques have been instrumental in identifying and analyzing this metabolite in both in vitro and in vivo systems . These analytical approaches enable researchers to:

-

Accurately identify ifenprodil glucuronide in complex biological matrices

-

Characterize its structural features and confirm its chemical identity

-

Quantify its formation under various experimental conditions

-

Track its elimination and biotransformation pathways

Synthesis Methodologies

For pharmacological and toxicological evaluations, synthesized ifenprodil glucuronide is required. The synthesis of ifenprodil glucuronide typically involves enzymatic conversion of ifenprodil using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. These synthetic approaches allow researchers to generate sufficient quantities of the metabolite for comprehensive pharmacological testing and structural confirmation.

Therapeutic Relevance and Drug Development Considerations

Impact on Ifenprodil Pharmacology

The rapid biotransformation of ifenprodil to its glucuronide form has significant implications for drug development and therapeutic applications. This metabolic pathway may contribute to the limitations of ifenprodil as a therapeutic agent, including:

-

Reduced bioavailability due to extensive first-pass metabolism

-

Shortened duration of action requiring more frequent dosing

-

Variability in therapeutic response based on individual differences in glucuronidation capacity

-

Potential for drug-drug interactions involving UDP-glucuronosyltransferase enzymes

Significance for Novel Drug Development

Understanding the metabolic fate of ifenprodil, particularly its conversion to ifenprodil glucuronide, is crucial for the development of new and improved GluN2B-selective NMDA receptor antagonists . This knowledge enables medicinal chemists to design structural modifications that could:

-

Reduce susceptibility to glucuronidation

-

Improve metabolic stability

-

Enhance selectivity for the target receptor

-

Optimize pharmacokinetic properties

The current development efforts for ifenprodil by pharmaceutical companies like Algernon Pharmaceuticals include applications for conditions such as idiopathic pulmonary fibrosis, chronic cough, and various neoplasms . Knowledge of the glucuronidation pathway becomes particularly relevant when formulating optimal dosing strategies and predicting potential therapeutic limitations.

Comparative Metabolite Analysis

Position Among Ifenprodil Metabolites

Within the metabolic landscape of ifenprodil, the glucuronide conjugate represents one of the principal metabolites identified in both in vitro and in vivo systems. Studies using rat liver microsomes and urine analysis have confirmed that glucuronides appear as main metabolites, highlighting the significance of this particular biotransformation pathway . The phenol group in ifenprodil's structure represents the metabolically most labile element, making it the primary target for glucuronidation reactions.

Metabolic Profile in Different Species

The metabolic profile of ifenprodil, including the formation of its glucuronide, may exhibit species-specific variations. Studies have documented the substantial presence of ifenprodil glucuronide in rabbit plasma following ifenprodil administration . This species-specific metabolic information is crucial for translational research and extrapolation of preclinical findings to human applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume